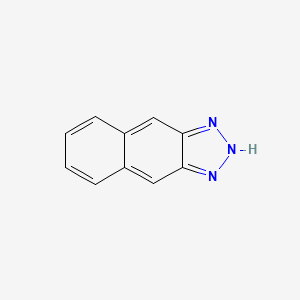

1H-Naphtho(2,3-d)triazole

Übersicht

Beschreibung

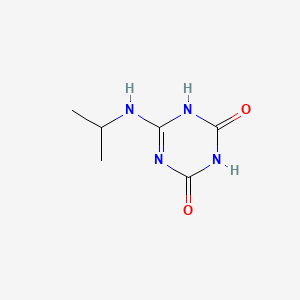

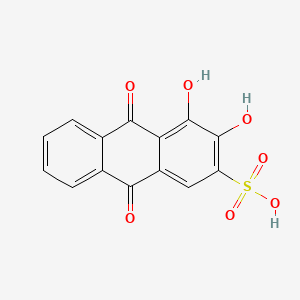

1H-Naphtho(2,3-d)triazole (NAT) is a heterocyclic aromatic compound that belongs to the family of triazoles. It has a molecular formula of C10H7N3 and a molecular weight of 169.1827 . It is widely used in various fields of research and industry.

Synthesis Analysis

The synthesis of 1H-Naphtho(2,3-d)triazole involves a [2+3] cycloaddition reaction . The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is one of the main methods for the synthesis of NH-1,2,3-triazoles . Other methods include the Bannert cascade, nitroalkene reactions with sodium azide, and the reactions of enamines with highly electrophilic azides .Molecular Structure Analysis

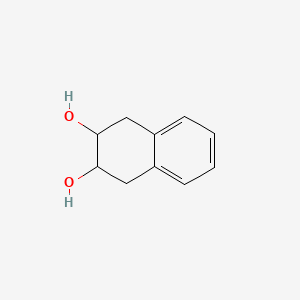

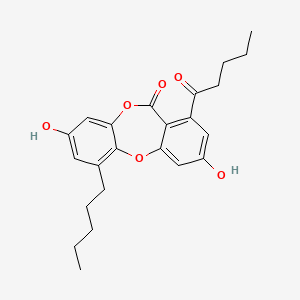

The molecular structure of 1H-Naphtho(2,3-d)triazole consists of a five-membered ring of two carbon atoms and three nitrogen atoms . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

1H-Naphtho(2,3-d)triazole is a yellow crystalline solid. It has a melting point of 197-200°C and a boiling point of 480°C at standard pressure. It is soluble in a range of organic solvents, including acetone, dichloromethane, and ethanol.Wissenschaftliche Forschungsanwendungen

Medicine

1,2,3-Triazoles have demonstrated significant potential in the field of medicine . They exhibit exceptional antibacterial, antifungal, anticancer, and antileishmanial properties . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Agriculture

In the field of agriculture, 1,2,3-triazoles are used due to their broad-spectrum bioactive properties . They can act as pesticides, helping to protect crops from various pests .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis . Their high chemical stability and strong dipole moment make them useful in a variety of reactions .

Polymer Chemistry

In polymer chemistry, 1,2,3-triazoles are used as building blocks for creating new materials . Their ability to form strong bonds and resist degradation makes them ideal for this purpose .

Supramolecular Chemistry

1,2,3-Triazoles play a role in supramolecular chemistry, where they can act as ligands, forming complexes with metals .

Bioconjugation

In bioconjugation, 1,2,3-triazoles are used to create stable links between biomolecules . This is particularly useful in the development of drugs and in biological research .

Fluorescent Imaging

1,2,3-Triazoles can be used in fluorescent imaging . They can be incorporated into molecules that emit light, allowing researchers to track biological processes .

Materials Science

Finally, in materials science, 1,2,3-triazoles can be used to create nano- and fiber-based materials with antibacterial properties . This has potential applications in a variety of fields, including healthcare and environmental science .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 1H-Naphtho(2,3-d)triazole are indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) . These enzymes mediate the kynurenine pathway of tryptophan degradation and have emerged as potential new targets in immunotherapy for the treatment of cancer due to their critical role in immunosuppression in the tumor microenvironment .

Mode of Action

1H-Naphtho(2,3-d)triazole interacts with its targets, IDO1 and TDO, inhibiting their activities. Among all the obtained dual inhibitors, 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione displayed the most potent IDO1 and TDO inhibitory activities .

Biochemical Pathways

The inhibition of IDO1 and TDO by 1H-Naphtho(2,3-d)triazole affects the kynurenine pathway of tryptophan degradation . This pathway is involved in the production of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular respiration and energy production. By inhibiting IDO1 and TDO, 1H-Naphtho(2,3-d)triazole can disrupt this pathway, potentially affecting cellular energy production and other downstream effects.

Pharmacokinetics

The compound’s molecular weight of 16918 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The inhibition of IDO1 and TDO by 1H-Naphtho(2,3-d)triazole can lead to significant molecular and cellular effects. For instance, it has been reported that this compound can inhibit the proliferation of leukemia cells and solid tumor cells, induce reactive oxygen species (ROS) production, cause mitochondrial dysfunction, trigger apoptosis, and induce cell cycle arrest .

Eigenschaften

IUPAC Name |

2H-benzo[f]benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFXVRRBGNORBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=NNN=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181403 | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

269-12-5 | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1H-Naphtho(2,3-d)triazole utilized in the synthesis of dibenzobiphenylenes?

A1: 1H-Naphtho(2,3-d)triazole serves as a key starting material in the synthesis of dibenzo[b,h]biphenylene. The research demonstrates that lead tetra-acetate oxidation of 1-amino-1H-naphtho[2,3-d]triazole leads to the formation of dibenzo[b,h]biphenylene []. This reaction likely proceeds through the generation of an aryne intermediate, which then undergoes further reactions to yield the final polycyclic product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

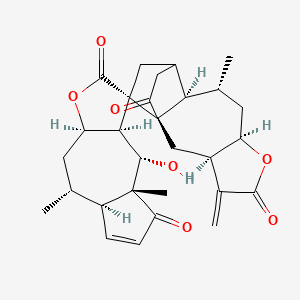

![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid](/img/structure/B1213220.png)

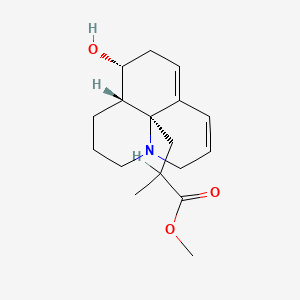

![(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1213222.png)